molecular formula C8H12OS B13201756 2-(Prop-2-en-1-yl)thiolane-2-carbaldehyde

2-(Prop-2-en-1-yl)thiolane-2-carbaldehyde

Cat. No.: B13201756
M. Wt: 156.25 g/mol
InChI Key: OVAGTVPNZFJOLU-UHFFFAOYSA-N
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Description

2-(Prop-2-en-1-yl)thiolane-2-carbaldehyde is a chemical compound with the molecular formula C₈H₁₂OS and a molecular weight of 156.25 g/mol . This compound features a thiolane ring, which is a five-membered ring containing sulfur, and an aldehyde functional group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-en-1-yl)thiolane-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of thiolane derivatives with prop-2-en-1-yl halides under basic conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-en-1-yl)thiolane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The prop-2-en-1-yl group can undergo substitution reactions with nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or LiAlH₄ in diethyl ether.

    Substitution: K₂CO₃ in THF.

Major Products

    Oxidation: 2-(Prop-2-en-1-yl)thiolane-2-carboxylic acid.

    Reduction: 2-(Prop-2-en-1-yl)thiolane-2-methanol.

    Substitution: Various substituted thiolane derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Prop-2-en-1-yl)thiolane-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Prop-2-en-1-yl)thiolane-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways due to its reactive aldehyde group and thiolane ring. These interactions may involve covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds containing a thiophene ring, which is similar to the thiolane ring but with a double bond.

    Thiolane derivatives: Compounds with variations in the substituents on the thiolane ring.

Uniqueness

2-(Prop-2-en-1-yl)thiolane-2-carbaldehyde is unique due to the presence of both an aldehyde group and a prop-2-en-1-yl substituent on the thiolane ring.

Properties

Molecular Formula

C8H12OS

Molecular Weight

156.25 g/mol

IUPAC Name

2-prop-2-enylthiolane-2-carbaldehyde

InChI

InChI=1S/C8H12OS/c1-2-4-8(7-9)5-3-6-10-8/h2,7H,1,3-6H2

InChI Key

OVAGTVPNZFJOLU-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCCS1)C=O

Origin of Product

United States

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